

Application Notes and Protocols for GSK2795039 in Primary Human Neutrophil Experiments

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Compound of Interest

Compound Name: GSK2795039

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Introduction

GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), the primary enzyme responsible for the respiratory burst in neutrophils.[1][2] This enzyme complex generates superoxide anions (O_2^-), which are precursors to other reactive oxygen species (ROS). These ROS are critical for host defense against pathogens but can also contribute to tissue damage in inflammatory diseases. **GSK2795039** inhibits NOX2 in an NADPH competitive manner, effectively blocking the production of ROS.[1][3] These application notes provide a comprehensive overview of the use of **GSK2795039** in primary human neutrophil experiments, including quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Data Presentation

The inhibitory activity of **GSK2795039** on various neutrophil functions is summarized below. The data are compiled from studies using primary human polymorphonuclear leukocytes (PMNs), which consist mainly of neutrophils, and other relevant cell systems.

Parameter	Cell Type	Stimulus	Assay	pIC50 / IC50	Reference
ROS Production	Human PMNs	PMA	Oxygen Consumption	Max effect at 20 μ M	[1]
Human PBMCs	PMA	L-012 Chemiluminescence		pIC50: 6.60 \pm 0.08	[1]
Differentiated HL-60 Cells	PMA	L-012 Chemiluminescence		pIC50: 6.74 \pm 0.17	[1]
Differentiated HL-60 Cells	PMA	Oxyburst Green Fluorescence		pIC50: 6.73 \pm 0.16	[1]
NETosis	Human Neutrophils	HIT Immune Complexes	Thrombus Formation	Inhibition Observed	[4][5]
Human Neutrophils	α -IgE	NO Production (leading to NETs)		Inhibition at 100 μ M	[6]
Platelet Aggregation	Human Platelets	Collagen	Aggregation	IC50: 22.6 μ M	

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of **GSK2795039** on primary human neutrophil functions are provided below.

Isolation of Primary Human Neutrophils

A standard method for isolating human neutrophils from whole blood is density gradient centrifugation.

Materials:

- Anticoagulated (e.g., with EDTA or heparin) whole human blood
- Ficoll-Paque PLUS or similar density gradient medium
- Dextran T500
- Hanks' Balanced Salt Solution (HBSS), with and without $\text{Ca}^{2+}/\text{Mg}^{2+}$
- Red Blood Cell (RBC) Lysis Buffer
- Phosphate Buffered Saline (PBS)

Procedure:

- Dilute the anticoagulated blood 1:1 with PBS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells).
- Collect the granulocyte/erythrocyte pellet.
- Resuspend the pellet in HBSS without $\text{Ca}^{2+}/\text{Mg}^{2+}$ and add Dextran T500 to a final concentration of 1% (w/v) to sediment the erythrocytes.
- Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
- Collect the neutrophil-rich supernatant.
- Centrifuge the supernatant at 250 x g for 10 minutes.
- To remove contaminating red blood cells, resuspend the pellet in RBC Lysis Buffer for 5-10 minutes on ice.
- Add an excess of HBSS without $\text{Ca}^{2+}/\text{Mg}^{2+}$ and centrifuge at 250 x g for 10 minutes.
- Wash the neutrophil pellet twice with HBSS without $\text{Ca}^{2+}/\text{Mg}^{2+}$.

- Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., HBSS with $\text{Ca}^{2+}/\text{Mg}^{2+}$) and determine cell concentration and viability (e.g., using a hemocytometer and trypan blue exclusion).

Reactive Oxygen Species (ROS) Production Assay (Oxygen Consumption)

This protocol measures the consumption of oxygen by neutrophils during the respiratory burst, which is directly proportional to NOX2 activity.

Materials:

- Isolated human neutrophils
- **GSK2795039**
- Phorbol 12-myristate 13-acetate (PMA)
- HBSS with $\text{Ca}^{2+}/\text{Mg}^{2+}$
- Oxygen electrode or a Seahorse XF Analyzer

Procedure:

- Resuspend isolated neutrophils in HBSS with $\text{Ca}^{2+}/\text{Mg}^{2+}$ at a concentration of 1×10^7 cells/mL.
- Pre-incubate the neutrophils with various concentrations of **GSK2795039** or vehicle (DMSO) for 15-30 minutes at 37°C.
- Transfer the neutrophil suspension to the chamber of the oxygen electrode or the wells of a Seahorse XF plate.
- Equilibrate the cells for a few minutes to establish a baseline oxygen consumption rate.
- Stimulate the neutrophils with PMA (e.g., 100 nM).
- Record the rate of oxygen consumption over time.

- Calculate the percentage of inhibition of oxygen consumption by **GSK2795039** compared to the vehicle control.

Neutrophil Extracellular Trap (NET) Formation (NETosis) Assay

This protocol quantifies the release of extracellular DNA, a hallmark of NETosis.

Materials:

- Isolated human neutrophils
- **GSK2795039**
- PMA or other appropriate stimulus (e.g., ionomycin, immune complexes)
- RPMI 1640 medium
- Sytox Green or PicoGreen (cell-impermeable DNA dyes)
- Black 96-well plate
- Fluorescence plate reader

Procedure:

- Resuspend isolated neutrophils in RPMI 1640 medium at a concentration of 1×10^6 cells/mL.
- Seed 100 μ L of the cell suspension into the wells of a black 96-well plate.
- Add the cell-impermeable DNA dye (e.g., Sytox Green at a final concentration of 5 μ M) to each well.
- Pre-incubate the cells with various concentrations of **GSK2795039** or vehicle for 30 minutes at 37°C.
- Stimulate NETosis by adding PMA (e.g., 25-100 nM).

- Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 4 hours using a fluorescence plate reader (excitation/emission ~485/520 nm for Sytox Green).
- A well with cells lysed with Triton X-100 can be used as a positive control for 100% DNA release.
- Calculate the percentage of NETosis inhibition by **GSK2795039**.

Degranulation Assay (Elastase Release)

This protocol measures the release of elastase, a primary granule enzyme, from stimulated neutrophils.

Materials:

- Isolated human neutrophils
- **GSK2795039**
- N-Formylmethionyl-leucyl-phenylalanine (fMLP)
- Cytochalasin B
- HBSS with $\text{Ca}^{2+}/\text{Mg}^{2+}$
- Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
- 96-well plate
- Spectrophotometer

Procedure:

- Resuspend isolated neutrophils in HBSS with $\text{Ca}^{2+}/\text{Mg}^{2+}$ at 2×10^6 cells/mL.
- Pre-incubate the neutrophils with various concentrations of **GSK2795039** or vehicle for 15 minutes at 37°C.
- Prime the cells with cytochalasin B (e.g., 5 $\mu\text{g}/\text{mL}$) for 5 minutes.

- Stimulate degranulation with fMLP (e.g., 1 μ M) for 30-60 minutes at 37°C.
- Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
- Transfer the supernatant to a new 96-well plate.
- Add the elastase substrate to each well.
- Measure the absorbance at 405 nm over time.
- Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase.

Chemotaxis Assay (Boyden Chamber)

This protocol assesses the directed migration of neutrophils towards a chemoattractant.

Materials:

- Isolated human neutrophils
- **GSK2795039**
- fMLP or other chemoattractant (e.g., IL-8)
- HBSS with 0.1% BSA
- Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 μ m pore size)
- Calcein-AM or other fluorescent cell dye
- Fluorescence plate reader

Procedure:

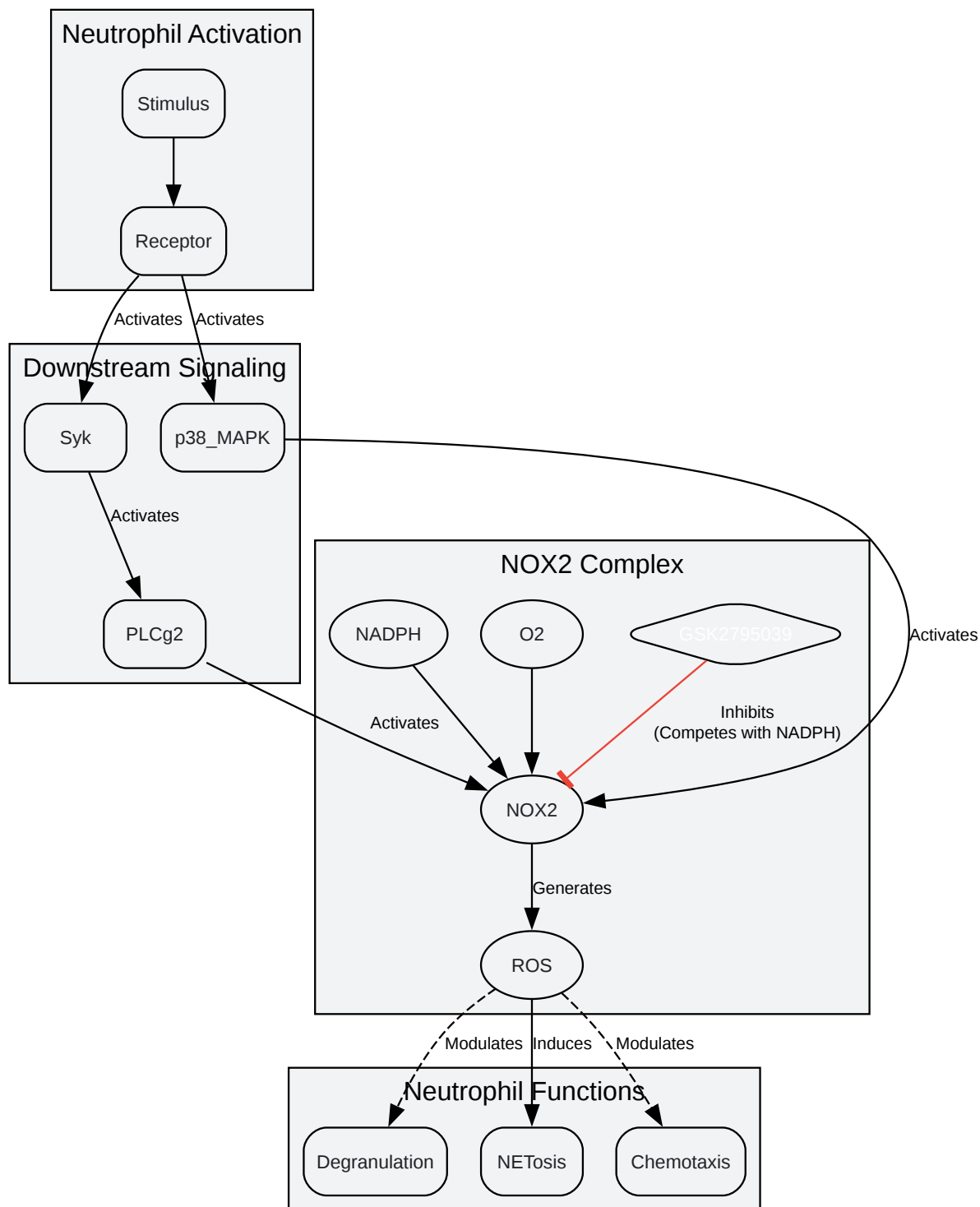
- Resuspend isolated neutrophils in HBSS with 0.1% BSA at 1-2 x 10⁶ cells/mL.
- Label the neutrophils with Calcein-AM for 30 minutes at 37°C.

- Wash the cells to remove excess dye and resuspend in HBSS with 0.1% BSA.
- Pre-incubate the labeled neutrophils with various concentrations of **GSK2795039** or vehicle for 15 minutes at room temperature.
- Add the chemoattractant (e.g., fMLP at 10 nM) to the lower wells of the Boyden chamber.
- Place the polycarbonate membrane over the lower wells.
- Add the pre-incubated neutrophil suspension to the upper wells.
- Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
- After incubation, remove the non-migrated cells from the top of the membrane.
- Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by **GSK2795039** and the general experimental workflows.

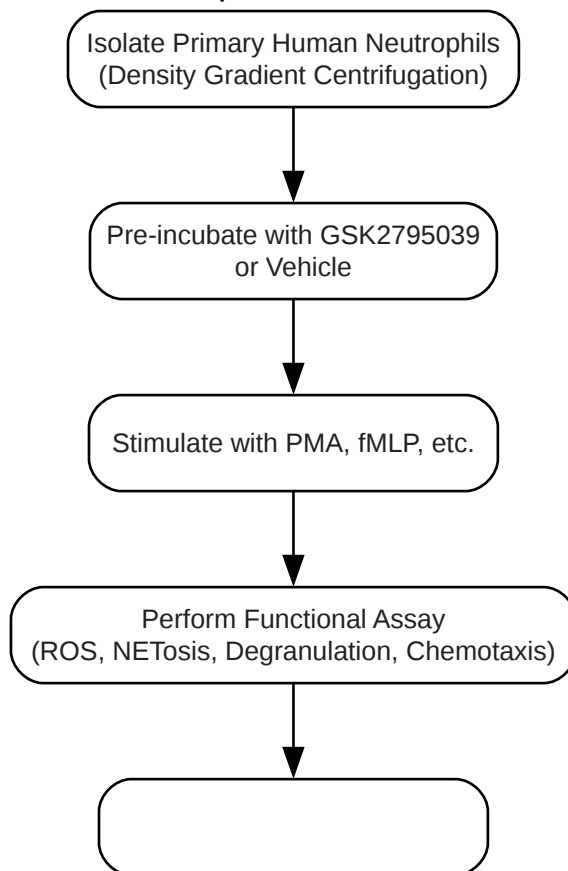
GSK2795039 Mechanism of Action in Neutrophils



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Caption: **GSK2795039** inhibits NOX2, blocking ROS-dependent neutrophil functions.

General Experimental Workflow



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Caption: Workflow for assessing **GSK2795039**'s effect on neutrophil function.

Conclusion

GSK2795039 serves as a valuable tool for investigating the role of NOX2-derived ROS in primary human neutrophil functions. Its high selectivity and potency make it suitable for in vitro studies exploring the molecular mechanisms underlying neutrophil-mediated inflammation and host defense. The provided protocols and data offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of NOX2 inhibition.

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